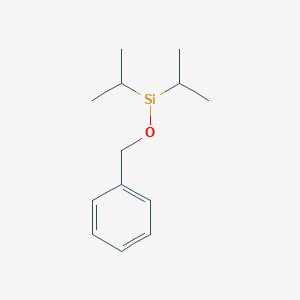
Benzyloxy(diisopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxy(diisopropyl)silane is an organosilicon compound with the molecular formula C₁₃H₂₂OSi. It is characterized by the presence of a benzyloxy group attached to a silicon atom, which is further bonded to two isopropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyloxy(diisopropyl)silane can be synthesized through the reaction of benzyl alcohol with diisopropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyloxy(diisopropyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The silicon-oxygen bond can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyloxy(diisopropyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance adhesion and durability
Mécanisme D'action
The mechanism of action of benzyloxy(diisopropyl)silane involves the formation of stable siloxane bonds through the interaction of the silicon atom with various substrates. The benzyloxy group can participate in nucleophilic substitution reactions, while the isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Phenylsilane: Contains a phenyl group instead of a benzyloxy group.
Trimethylsilylbenzyl ether: Similar structure but with trimethylsilyl instead of diisopropyl groups.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom
Uniqueness: Benzyloxy(diisopropyl)silane is unique due to the combination of the benzyloxy group and diisopropyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for the synthesis of complex organosilicon compounds .
Propriétés
Formule moléculaire |
C13H21OSi |
|---|---|
Poids moléculaire |
221.39 g/mol |
InChI |
InChI=1S/C13H21OSi/c1-11(2)15(12(3)4)14-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Clé InChI |
WAEAHEPPQZRABF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
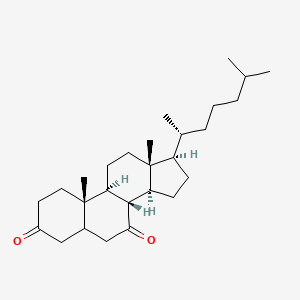
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
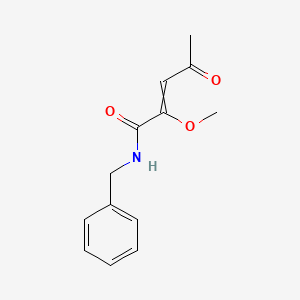
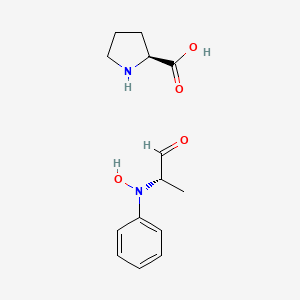
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
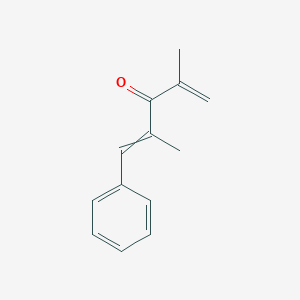
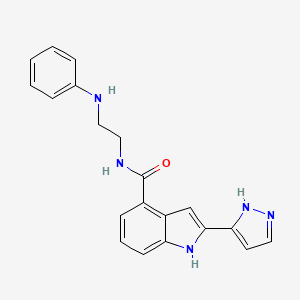
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
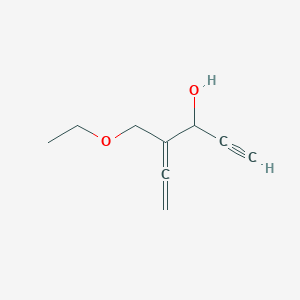
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
